2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine, also known as DMPA, is a heterocyclic compound with a pyrazolopyrimidine core structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and materials science.
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has also been investigated for its antimicrobial and antifungal properties. In addition, this compound has been used as a building block for the synthesis of novel materials, including polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and erectile dysfunction, respectively. This compound has also been found to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antimicrobial and antifungal properties. In vivo studies have demonstrated that this compound can reduce blood pressure and improve erectile function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine in lab experiments is its ease of synthesis and purification. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the synthesis of novel materials using this compound as a building block. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a heterocyclic compound with a pyrazolopyrimidine core structure that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and materials science. The synthesis of this compound involves the reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with various amines. This compound has shown potential applications in medicinal chemistry, antimicrobial and antifungal properties, and as a building block for novel materials. The mechanism of action of this compound is not fully understood, but it is believed to interact with various biological targets. This compound has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for research on this compound, including the development of this compound-based drugs, the synthesis of novel materials, and further studies on its mechanism of action.
Synthesis Methods
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves the reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with various amines. One of the most commonly used methods is the reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with an amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization or column chromatography.
properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODCLPFHVZDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C(=NN12)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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